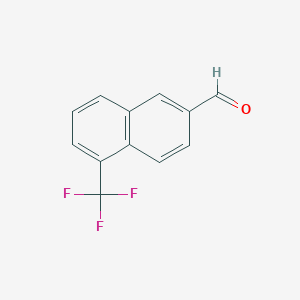

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde

CAS No.:

Cat. No.: VC15965011

Molecular Formula: C12H7F3O

Molecular Weight: 224.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7F3O |

|---|---|

| Molecular Weight | 224.18 g/mol |

| IUPAC Name | 5-(trifluoromethyl)naphthalene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |

| Standard InChI Key | BSLSGOWVZLPDME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)(F)F |

Introduction

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an aromatic compound featuring a trifluoromethyl group and a carboxaldehyde functional group attached to a naphthalene ring. This compound is of interest due to its unique electronic properties, which arise from the electron-withdrawing trifluoromethyl substituent. These properties make it valuable in organic synthesis and potential biological applications.

Synthesis

The synthesis of 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde typically involves multi-step organic reactions, starting with naphthalene derivatives. Common synthetic methods include:

-

Electrophilic Substitution: Introduction of the trifluoromethyl group into a naphthalene framework using reagents like trifluoroacetic acid derivatives.

-

Formylation: Addition of the carboxaldehyde group via Vilsmeier-Haack or Reimer-Tiemann reactions.

-

Catalytic Methods: Use of transition-metal catalysts (e.g., palladium or copper complexes) for regioselective functionalization.

These methods allow for precise control over the substitution pattern on the naphthalene ring.

Applications

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is primarily used in:

-

Organic Synthesis: As an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

-

Material Science: Its unique electronic properties make it useful in designing advanced materials like liquid crystals and organic semiconductors.

-

Biological Research: The compound's reactivity allows for modification into derivatives with potential antimicrobial or pharmacological activity.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde | Trifluoromethyl at position 1; carboxaldehyde at position 6 | |

| 2-Naphthaldehyde | Lacks trifluoromethyl group; simpler structure | |

| 5-(Trifluoromethyl)naphthalene-2-carbaldehyde | Trifluoromethyl at position 5; carbaldehyde at position 2 | |

| 4-(Trifluoromethyl)benzaldehyde | Benzene ring instead of naphthalene |

The structural differences influence their reactivity and application potential, with the naphthalene-based compounds generally offering enhanced versatility.

Research Findings

Studies on similar compounds have demonstrated significant biological activity, such as antimicrobial effects against various bacterial strains. While specific data on 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is limited, its structural analogs suggest potential for:

-

Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.

-

Antifungal Properties: Activity against fungal strains like Candida albicans.

Research indicates that the trifluoromethyl group contributes to increased lipophilicity and membrane permeability, enhancing biological efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume